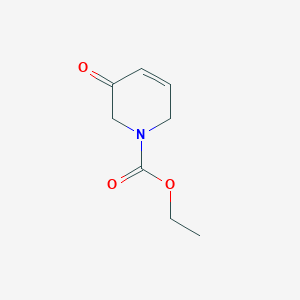

Ethyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate

Description

Structural Comparison of Related Heterocycles

| Compound | Ring Structure | Key Features |

|---|---|---|

| Pyridine | Aromatic, unsaturated | High stability, planar geometry |

| Piperidine | Saturated | Flexible chair conformation |

| 1,2-Dihydropyridine | Partially saturated | One double bond, reactive at C3 and C4 |

| 1,4-Dihydropyridine | Partially saturated | Conjugated enamine system, redox-active |

| This compound | Partially saturated, ketone-substituted | Fixed keto-enol tautomerism, ester functionalization |

The compound’s ketone group at position 3 distinguishes it from other dihydropyridines, enabling keto-enol tautomerism and participation in conjugate addition reactions. Its ethyl ester enhances solubility in organic solvents, facilitating purification via column chromatography (e.g., hexane/ethyl acetate gradients). Compared to tert-butyl-protected analogs like 4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, this compound offers greater reactivity due to the electron-withdrawing ester group.

Properties

CAS No. |

66643-50-3 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

ethyl 3-oxo-2,6-dihydropyridine-1-carboxylate |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h3-4H,2,5-6H2,1H3 |

InChI Key |

RVMJSZIVTKTPOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CC=CC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl5-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of ethyl5-oxo-5,6-dihydropyridine-1(2H)-carboxylate might involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Hydroxylated dihydropyridine compounds.

Substitution: Alkylated or acylated dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate has been studied for its potential therapeutic effects. Its derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research has shown that certain modifications of this compound can inhibit the proliferation of cancer cells. For instance, a derivative was tested against breast cancer cell lines and exhibited promising results in reducing cell viability.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound. These compounds were tested against various cancer cell lines, revealing that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

Agrochemical Applications

The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 85 | |

| Derivative B | Fungi | 90 | |

| Derivative C | Weeds | 75 |

Materials Science Applications

In materials science, this compound is being investigated for its potential use in synthesizing polymers and other advanced materials. Its ability to form complex structures can be harnessed to develop new materials with desirable properties.

Case Study: Polymer Synthesis

Research conducted on the polymerization of this compound demonstrated that it could be used as a monomer to create biodegradable polymers. These polymers exhibited excellent mechanical properties and biodegradability, making them suitable for sustainable applications.

Mechanism of Action

The mechanism of action of ethyl5-oxo-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, dihydropyridines typically act by inhibiting calcium channels, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion transport and signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dihydropyridine carboxylates allows for nuanced comparisons. Below is a detailed analysis of key analogs:

Structural and Functional Group Comparisons

Key Differences and Implications

Ester Group Variations :

- Ethyl vs. tert-Butyl : The ethyl group (C₂H₅) offers lower steric hindrance compared to tert-butyl (C(CH₃)₃), enhancing reactivity in nucleophilic acyl substitutions. Tert-butyl derivatives are often used as protective groups due to their stability under acidic conditions .

- Methyl Esters : Methyl analogs (e.g., ) exhibit faster hydrolysis rates than ethyl esters, which may influence pharmacokinetics in drug design .

Substituent Effects :

- Trifluoromethyl (CF₃) : Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has enhanced electron-withdrawing effects, increasing electrophilicity at the ketone and pyridine ring positions. This makes it more reactive in cycloadditions or Michael additions .

- Aromatic/Thiophene Substituents : Compounds with phenyl or thiophene groups (e.g., ) show extended π-conjugation, altering UV-Vis absorption and redox properties .

Synthetic Utility: Tert-butyl derivatives (e.g., ) are frequently employed in multi-step syntheses due to their ease of deprotection under acidic conditions. For example, tert-butyl 4-(pyrrolidin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes allylation with allyl bromide in acetonitrile, yielding functionalized intermediates in 46% yield . Boronic ester analogs (e.g., tert-butyl 5-borono-3,6-dihydropyridine-1-carboxylate) enable Suzuki-Miyaura cross-couplings for aryl/heteroaryl introductions .

Biological Activity

Ethyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate, a compound belonging to the dihydropyridine class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula and a molecular weight of approximately 169.16 g/mol. The compound features a pyridine ring with a carbonyl group and an ethyl ester functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridines possess significant antimicrobial properties. For instance, compounds similar to ethyl 3-oxo derivatives have demonstrated minimum inhibitory concentration (MIC) values in the low micromolar range against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity : The compound has been evaluated for its antioxidant potential. In vitro assays have indicated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

- Anticancer Properties : Preliminary studies suggest that ethyl 3-oxo-3,6-dihydropyridine derivatives may inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways .

- Cytotoxicity : Research has also focused on the cytotoxic effects of this compound on different cell lines. The cytotoxicity is often measured using the LC50 value, with some derivatives showing promising results compared to established chemotherapeutics .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial growth and proliferation .

- Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage in cells .

Table 1: Summary of Biological Activities

Case Study Example

In a study evaluating the antimicrobial efficacy of various dihydropyridine derivatives, Ethyl 3-oxo-3,6-dihydropyridine was included among tested compounds. It exhibited significant antibacterial activity with an MIC comparable to leading antibiotics, highlighting its potential as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.